N,N-Dimethylethylamine

Description

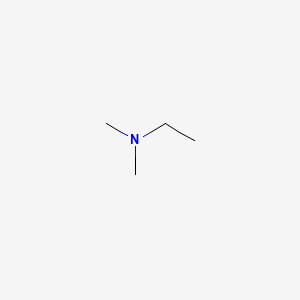

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZXVJBJRMWXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027232 | |

| Record name | N,N-Dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO] | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

36.5 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

10 °F | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.675 at 20 °C/4 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

352.0 [mmHg] | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

598-56-1 | |

| Record name | Dimethylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5384XVEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-140 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

A primary method for the industrial production of N,N-Dimethylethylamine (DMEA) involves the direct reaction of ethanol (B145695) with dimethylamine (B145610). This process is facilitated by specific catalytic systems under controlled conditions.

Catalytic Hydrogenation-Dehydrogenation Reactions of Ethanol with Dimethylamine

The synthesis of this compound can be achieved by reacting gaseous ethanol with a gaseous mixture of hydrogen and dimethylamine in the presence of hydrogenation-dehydrogenation catalysts. google.com This process is a form of catalytic amination of alcohols. google.com The fundamental reaction involves the dehydrogenation of ethanol to form an intermediate, which then reacts with dimethylamine, followed by hydrogenation to yield the final tertiary amine product, DMEA. google.comrsc.orgnih.gov This method allows for a high conversion rate of the reactants with significant yields of the desired product. google.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of DMEA synthesis are highly dependent on the optimization of reaction parameters and the choice of catalyst. Research has identified specific conditions that favor the production of DMEA while minimizing the formation of by-products. google.com

Catalysts are typically based on copper and chromium oxide, with potential inclusion of other oxides like barium, zinc, or magnesium to enhance performance. google.com The reaction is generally carried out at elevated temperatures and pressures. Optimal yields have been achieved by carefully controlling the molar ratios of the reactants. For instance, maintaining a specific dimethylamine/ethanol molar ratio and hydrogen/ethanol molar ratio is crucial for maximizing the output of DMEA. google.com

The table below summarizes the optimized reaction conditions based on patent literature.

| Parameter | Optimal Range/Value |

| Catalyst | Copper, Chromium Oxide (with optional Ba, Zn, Mg oxides) google.com |

| Temperature | 180 - 240 °C google.com |

| Pressure | 1 - 15 bar absolute google.com |

| Dimethylamine/Ethanol Molar Ratio | 0.25 - 0.6 google.com |

| Hydrogen/Ethanol Molar Ratio | 3 - 10 google.com |

Data derived from research on the preparation of dimethylethylamine. google.com

Under these optimized conditions, it is possible to achieve a near-quantitative conversion rate of dimethylamine and a high conversion rate of the theoretically convertible ethanol. google.com

The following table presents research findings on product yields under specific catalytic conditions.

| Parameter | Result |

| Theoretically Convertible Ethanol Conversion Rate | 99.4% google.com |

| Dimethylamine Conversion Rate | 100% google.com |

| Yield of DMEA relative to Dimethylamine used | 97.0% google.com |

| Yield of DMEA relative to transformed Ethanol | 97.0% google.com |

These results demonstrate the high efficiency of the catalytic process. google.com

This compound as a Key Intermediate in Complex Synthesis

This compound is a versatile building block and raw material in the chemical industry, serving as a crucial intermediate in the synthesis of a variety of valuable compounds. chemimpex.commade-in-china.com

Synthesis of Pharmaceuticals and Agrochemicals

DMEA is an important intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.commade-in-china.commit-ivy.com It is used to synthesize compounds with specific biological activities for these sectors. mit-ivy.com A notable application is in the synthesis of 1-dimethylaminoethyl-5-mercaptotetrazole, which is an intermediate for the antibiotic Cefotiam. mit-ivy.commit-ivy.com Furthermore, it serves as an intermediate for creating quaternary ammonium (B1175870) compounds used in pharmaceutical and agrochemical formulations. smolecule.com Its derivative, 2-Chloro-N,N-dimethylethylamine HCl, is used to synthesize pharmaceuticals such as bephenium (B1220002) hydroxynaphthoate, diltiazem, and mepyramine. mallakchemicals.com

Formation of Specialty Chemicals and Fine Chemicals

In the realm of specialty and fine chemicals, DMEA is widely utilized. made-in-china.commit-ivy.com It acts as a catalyst in the production of polyurethanes and epoxy resins. chemimpex.comwikipedia.org Specifically, it is used as a polymerization catalyst for polyurethane resins, which are essential in manufacturing foundry molds through the "cold box" process. google.comwikipedia.org It also serves as a stabilizer for chlorinated hydrocarbons and vinyl derivatives. fishersci.finih.gov

Precursor in Surfactant Production

DMEA is a precursor in the production of surfactants, which are vital components in cleaning products and personal care items. chemimpex.com The synthesis often involves the conversion of DMEA into amine oxides, which function as amphoteric surfactants. scribd.com For example, 2-alkoxy-N,N-dimethylethylamines can be oxidized with hydrogen peroxide to form 2-alkoxy-N,N-dimethylethylamine N-oxide surfactants. google.com These derivatives are valued for enhancing the efficiency of formulations in various consumer and industrial products. chemimpex.com

Preparation of Polypeptide Nanogels

This compound is utilized in the synthesis of polypeptide nanogels, which are promising vehicles for drug delivery due to their biocompatibility and stability. lookchem.comrsc.org These nanogels can be designed to respond to specific physiological conditions, such as the reductive environment of tumor cells. frontiersin.org

One method involves the quaternization of a poly(L-glutamic acid) derivative with 2,2'-dithiobis(this compound) to form a disulfide-cross-linked nanogel. frontiersin.org These structures are stable under normal physiological conditions but can be disrupted in a redox-active environment, allowing for the controlled release of an encapsulated drug. frontiersin.org this compound has been specifically used in the preparation of pH and reduction dual-responsive polypeptide nanogels that exhibit self-reinforced endocytosis. lookchem.comsigmaaldrich.com The synthesis of these nanogels often involves the ring-opening polymerization of N-carboxyanhydrides (NCAs) in an aqueous solution, a process that can be described as polymerization-induced nano-gelation. rsc.org

Facilitating Cleavage of C-C Bonds in Lignin (B12514952) Valorization

The valorization of lignin, a major component of biomass, into valuable chemicals is a key area of green chemistry. A significant challenge in this process is the cleavage of strong carbon-carbon (C-C) bonds. nih.gov this compound plays a role in novel strategies designed to break down lignin and its model compounds. nih.govresearchgate.net

Conversion of p-Coumaric Acid Monomer

A novel strategy for the cleavage of the Caromatic–Cα bond in lignin platform molecules involves a pre-functionalization step with an amine source. nih.gov In the case of the p-coumaric acid monomer, it is first decarboxylated to form 4-vinylphenol. This intermediate then reacts with dimethylamine (DMA), which can be generated from the decomposition of solvents like N,N-dimethylformamide (DMF), to form an active amine intermediate through Markovnikov hydroamination. nih.gov This process transforms the Caromatic–Csp² bond into a Caromatic–Csp³ bond, which has a lower bond dissociation energy. nih.gov The subsequent cleavage of this bond yields phenol (B47542) and this compound as the main products. nih.gov This method allows for the efficient utilization of both the aromatic ring and the side chain of the lignin monomer. nih.gov

Influence of Reaction Parameters on Yield

The yield of phenol and this compound from the conversion of p-coumaric acid is highly dependent on several reaction parameters.

Effect of Amine to Substrate Ratio: The molar ratio of dimethylamine (DMA) to p-coumaric acid significantly impacts the product yields. At low molar ratios (4 and 8), the conversion and yields of phenol and this compound are minimal. However, as the ratio increases, the yields rise sharply. nih.govresearchgate.net

Interactive Data Table: Effect of DMA to p-Coumaric Acid Molar Ratio on Product Yield

| Molar Ratio (DMA:p-Coumaric Acid) | Phenol Yield (%) | This compound Yield (%) | p-Coumaric Acid Conversion (%) |

| 4 | Low | Low | Low |

| 8 | Low | Low | Low |

| 20 | 70.9 | - | 77.8 |

| 40 | 89.3 | 85.2 | >99 |

Data sourced from research on organic amine mediated cleavage of C-C bonds in lignin. nih.govresearchgate.net

Effect of Temperature: The reaction temperature is another critical factor. The optimal temperature for the conversion of p-coumaric acid has been identified as 473 K (200 °C). researchgate.net

Role of Solvent: The choice of solvent also plays a crucial role. While the reaction can proceed in the absence of N,N-dimethylformamide (DMF), its presence facilitates the initial decarboxylation step. nih.gov In the absence of DMF, the yield of phenol is significantly lower, and no this compound is produced. nih.gov

Integration in Multi-Step Organic Transformations

This compound is a versatile reagent and catalyst that can be integrated into various multi-step organic syntheses to produce complex molecules. youtube.comrsc.org

Synthesis of N,N-Dimethylaniline

N,N-Dimethylaniline can be synthesized through the N-alkylation of aniline (B41778) with methanol (B129727). alfa-chemistry.com One industrial method involves heating aniline, methanol, and sulfuric acid under pressure. alfa-chemistry.comchemicalbook.com The resulting sulfate (B86663) is then hydrolyzed with sodium hydroxide (B78521) to yield the final product. chemicalbook.com The theoretical yield of N,N-dimethylaniline can reach up to 96% using this liquid-phase method. alfa-chemistry.com An alternative gas-phase method involves passing a mixture of aniline and methanol vapor over a catalyst at high temperatures. alfa-chemistry.com A more recent one-pot synthesis has been developed, starting from nitrobenzene (B124822) and methanol using a Raney-Ni® catalyst, achieving a high yield of up to 98%. rsc.org

Preparation of 1,2,4-Triazine (B1199460) Derivatives

This compound has been employed in the synthesis of 1,2,4-triazine derivatives, which are heterocyclic compounds with a range of biological activities. ijpsr.inforesearchgate.net For instance, it is used as a base in the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides in methanol at room temperature to produce the corresponding phenacylthio derivatives. researchgate.net It has also been used in the reaction of certain triazine precursors with acrylonitrile (B1666552) in boiling methanol. researchgate.net These reactions are part of broader strategies, such as [4+2] domino annulation reactions, to build the 1,2,4-triazine core structure. rsc.org

Formation of Drugs with Dimethylamine Pharmacophores

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. mit-ivy.commit-ivy.com Its incorporation into molecular structures is pivotal for creating the dimethylamine pharmacophore, a key feature in certain drug classes. A notable example is its use in the synthesis of an intermediate for the antibiotic Cefotiam. mit-ivy.commit-ivy.com Specifically, this compound is a precursor for the synthesis of 1-(2-Dimethylaminoethyl)-5-mercaptotetrazole, an important intermediate for Cefotiam. mit-ivy.commit-ivy.comchemicalbook.com The synthesis of this tetrazole thiol intermediate involves the reaction of a derivative of this compound, namely 2-isocyanate-N,N-dimethylethanamine, with sodium azide (B81097) in a mixture of 2-propanol and water. chemicalbook.com

Generation and Utilization of Alane-Dimethylethylamine Complexes

Alane-dimethylethylamine (DMEAA) is a complex formed between alane (AlH₃) and the tertiary amine this compound. This adduct has gained significant attention for its utility as a specialized reagent in organic synthesis. The complex is noted for its stability in aprotic solvents and its specific reactivity profile.

Synthetic Routes for Alane-Amine Adducts

The formation of the alane-dimethylethylamine complex can be achieved through several synthetic pathways. These methods focus on the direct or indirect combination of alane and this compound.

One primary method involves the direct reaction of catalyzed aluminum with this compound and hydrogen gas in a suitable solvent. This process typically occurs under moderate pressures and temperatures to yield the amine-alane adduct. Another well-established route involves the reaction of lithium aluminum hydride with a tertiary amine, such as this compound.

| Synthetic Route | Reactants | Conditions | Product |

| Direct Hydrogenation | Catalyzed Aluminum, this compound, Hydrogen | Diethyl ether solvent, 72.4 bar initial H₂ pressure | Alane-dimethylethylamine complex |

| Hydride Exchange | Lithium aluminum hydride, this compound | Toluene (B28343) solvent, Room temperature | Alane-dimethylethylamine complex |

Table 1: Synthetic Routes for Alane-Dimethylethylamine Complex. This interactive table summarizes the key methods for preparing the alane-dimethylethylamine adduct.

Application as a Reducing Agent in Stereoselective Hydride Transfers

The alane-dimethylethylamine complex is a valuable selective reducing agent, particularly in reactions requiring stereocontrol. The mechanism involves the transfer of a hydride ion (H⁻) from the aluminum center to the substrate, a process facilitated by the electron-donating dimethylethylamine ligand which enhances the reactivity of the alane.

Its efficacy has been demonstrated in the controlled reduction of various functional groups. For instance, it is used for the stereoselective reduction of ketones to alcohols, achieving yields greater than 90% under inert atmospheric conditions. The complex also shows high selectivity in more complex molecular frameworks. A significant application is the selective reduction of brominated γ-lactams for the synthesis of marine alkaloids like dihydroflustramine C and flustramine E.

Furthermore, in the complex total synthesis of natural products, the alane-dimethylethylamine complex has proven superior to other reducing agents. During the enantioselective total synthesis of citrinadins A and B, chemists faced a challenge in selectively reducing a lactam moiety. The alane-dimethylethylamine complex was successfully employed to achieve this reduction in excellent yield where other reagents failed. acs.orgnih.govwisconsin.edu

| Application Area | Substrate | Product | Significance |

| General Reduction | Ketones | Alcohols | High yield (>90%) and stereocontrol |

| Alkaloid Synthesis | Brominated γ-lactams | Dihydroflustramine C, Flustramine E | Selective reduction for bioactive compound synthesis |

| Natural Product Synthesis | Lactam intermediate | Reduced indole (B1671886) derivative | Key step in the total synthesis of Citrinadins A and B acs.orgnih.govwisconsin.edu |

Table 2: Applications of Alane-Dimethylethylamine Complex in Reductions. This interactive table highlights specific examples of the complex's use as a reducing agent.

Mechanistic Studies of N,n Dimethylethylamine and Its Derivatives

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of compounds under various conditions. For derivatives of N,N-Dimethylethylamine, particularly energetic materials like 2-Azido-N,N-dimethylethanamine (DMAZ), understanding these properties is crucial for assessing their stability, performance, and reaction mechanisms. Computational chemistry, using methods like density functional theory (DFT), has become a vital tool for modeling the complex reaction pathways of such molecules. acs.orgnih.gov

The thermal decomposition of 2-Azido-N,N-dimethylethanamine (DMAZ) has been extensively studied through quantum chemistry models to understand its stability and breakdown mechanisms. acs.orgnih.gov These theoretical investigations have identified four primary types of reaction pathways that govern its decomposition. acs.orgnih.govresearchgate.net The geometries of the reaction's stationary points are often determined using models such as MPWB1K/6-31+G(d,p). acs.orgnih.gov Of the pathways explored, the formation of nitrene intermediates through the fission of the N-N₂ bond is the most favorable. acs.orgnih.gov

The following table summarizes the activation barriers for the primary decomposition pathways of DMAZ.

| Reaction Type | Activation Barrier (kcal/mol) | Dominant Product(s) |

| N–N₂ Bond Fission (Singlet) | 39.0 | Singlet Nitrene Intermediates |

| N–N₂ Bond Fission (Triplet) | 40.2 | Triplet Nitrene Intermediates |

| HN₃ Elimination | 42.5 - 44.0 | (Dimethylamino)ethylene, Hydrazoic Acid |

| Intramolecular Cyclization | 41.0 - 43.0 | Three- or Four-membered Heterocyclic Rings |

Data sourced from computational modeling studies. acs.org

The most dominant thermal decomposition pathway for DMAZ involves the fission of the bond between the first and second nitrogen atoms of the azide (B81097) group (N-N₂), leading to the formation of a highly reactive nitrene intermediate. acs.orgnih.gov This process can occur through both spin-allowed (singlet nitrene) and spin-forbidden (triplet nitrene) paths. acs.orgresearchgate.net Computational studies have shown that the spin-allowed formation of the singlet nitrene has the lowest activation barrier, calculated to be approximately 39.0 kcal/mol, making it the most kinetically favorable pathway at all examined temperatures and pressures. acs.orgnih.gov The pathway to form the triplet nitrene has a slightly higher activation barrier of 40.2 kcal/mol. The gas-phase rate of this reaction can be represented by the kinetic expression: k = 2.69 × 10⁹ T¹·⁴⁰⁵ exp(−39.0 kcal·mol⁻¹/RT) s⁻¹. acs.orgnih.gov In a solvent like n-dodecane, this barrier is reduced to 37.6 kcal/mol, which accelerates the decomposition. acs.orgnih.gov

Another possible decomposition channel is the elimination of hydrazoic acid (HN₃), which results in the formation of (dimethylamino)ethylene. acs.orgnih.govresearchgate.net This pathway involves a more complex rearrangement within the molecule compared to simple bond fission. The activation barriers for HN₃ elimination are calculated to be in the range of 42.5 to 44.0 kcal/mol. These higher energy requirements make this pathway less favorable than nitrene formation under typical thermal decomposition conditions.

DMAZ can also undergo decomposition via intramolecular cyclization, where the terminal nitrogen of the azide group attacks a carbon atom in the ethyl chain. acs.orgnih.gov This process, which also involves N-N₂ bond fission, leads to the formation of molecules containing three- or four-membered heterocyclic rings. acs.orgnih.govresearchgate.net These cyclization pathways have activation barriers that are approximately 2–4 kcal/mol higher than those for nitrene formation, placing them as secondary, less dominant decomposition routes. acs.orgnih.gov

The fourth identified decomposition mechanism involves the simple homolytic cleavage of the covalent bonds within the DMAZ molecule, specifically the carbon-hydrogen (C-H), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds. acs.orgnih.govresearchgate.net These bond scission pathways generally have much higher activation energies compared to the azide-centered decomposition routes and are therefore not considered significant contributors to the initial stages of thermal decomposition under moderate conditions.

DMAZ is considered a promising "green" propellant, offering a less toxic alternative to traditional hydrazine-based fuels. researchgate.netaip.orgktu.lt Its ignition mechanisms, particularly with oxidizers like nitric acid (HNO₃) and dinitrogen tetroxide (N₂O₄), are critical for its application in hypergolic propulsion systems. The ignition process is complex, involving reactions in both the liquid and gas phases.

Two important low-temperature reaction pathways have been identified as key triggers for the ignition of DMAZ/HNO₃ systems. researchgate.net The first is a liquid-phase proton transfer from nitric acid to the amine nitrogen of DMAZ. researchgate.netresearchgate.net The amino nitrogen is significantly more reactive for protonation than the nitrogen atoms of the azide group. researchgate.net However, it has been noted that the azide group can sterically "shield" the amine's lone pair of electrons, potentially hindering this proton attack and contributing to ignition delays. dtic.milwikipedia.org The second crucial reaction type occurs in the gas phase between DMAZ and nitrogen dioxide (NO₂), a decomposition product of nitric acid. researchgate.netresearchgate.net

While DMAZ displays hypergolic (spontaneous ignition) properties, it exhibits longer ignition delays compared to fuels like monomethylhydrazine. Research into addressing this delay includes modifying the molecular structure, adding catalysts, and formulating fuel mixtures. researchgate.netktu.lt For instance, mixing DMAZ with N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to shorten ignition delays. researchgate.net

Ignition Mechanisms of Azido-N,N-Dimethylethanamine (DMAZ) Systems

Proton Transfer Reactions with Acids (e.g., HNO₃)

The interaction between this compound derivatives and strong acids like nitric acid (HNO₃) is a critical area of study, particularly in fields such as hypergolic propellants. Research on 2-azido-N,N-dimethylethanamine (DMAZ), a derivative of this compound, has identified proton transfer as a significant low-temperature reaction pathway. dtic.milktu.ltacs.org In the liquid phase, this reaction involves the transfer of a proton from nitric acid to the amine nitrogen of the DMAZ molecule. dtic.milacs.org This initial protonation forms an ionic intermediate, which is a key step in the subsequent energetic reactions.

Computational studies, including Density Functional Theory (DFT), have been employed to understand the nuances of this process. ktu.lt These studies suggest that the molecular structure and conformation of the amine influence the ease of proton transfer. For instance, in the lowest-energy conformation of DMAZ, the azide group can sterically shield the amine's lone pair of electrons, potentially delaying the protonation step. wikipedia.org Despite this, the proton transfer from HNO₃ to the amine nitrogen is considered a favored and exothermic pathway that can trigger ignition. acs.org However, some research indicates that a direct correlation between the basicity of the amine and ignition delay times is not always observed, suggesting that proton transfer may not be the sole rate-controlling step in all scenarios. wikipedia.org

Radical Attack Mechanisms (e.g., NO₂)

The gas-phase reactions of this compound and its derivatives can be initiated by radical species such as nitrogen dioxide (NO₂). Theoretical studies propose a free radical mechanism for the nitrosation of amines in the gas phase. nih.gov This process is distinct from the ionic pathways that occur in solution. The mechanism involves the abstraction of a hydrogen atom from the nitrogen of the amine by NO₂, leading to the formation of an intermediate complex composed of an aminyl radical and nitrous acid (HNO₂). nih.gov

This hydrogen abstraction step is often rate-limiting. High-level calculations have shown that alkyl substitutions on the amine can activate this reaction by lowering the energy barrier. For dimethylamine (B145610), a structurally similar secondary amine, the reaction barrier for H-abstraction by NO₂ is significantly lower than for ammonia. nih.gov This aminyl radical intermediate is then quenched by nitric oxide (NO) to form the corresponding nitrosamine (B1359907). nih.gov

Mechanisms in Chemical Vapor Deposition (CVD)

Gas Phase Oligomerizations of Dimethylethylamine Alane (DMEAA)

In the gas phase, DMEAA is unstable and can dissociate even at room temperature, a process that accelerates at higher temperatures. aip.orgresearchgate.net This dissociation reaction breaks the Al-N bond, yielding dimethylethylamine (DMEA) and alane (AlH₃). aip.org The dissociation has been identified as a first-order reaction with a calculated activation energy of approximately 9.56 kcal/mol. aip.org

Once formed, the alane (AlH₃) is highly unstable and rapidly undergoes further reactions. aip.org A significant pathway for alane consumption in the gas phase is oligomerization, where several alane monomers combine to form larger clusters like dimers (Al₂H₆), trimers, and even polymers. aip.orgresearchgate.netresearchgate.net This gas-phase agglomeration is an exothermic process. aip.org These oligomerization reactions are crucial as they deplete the concentration of alane, which is a key intermediate for the deposition of the aluminum film. researchgate.netopenarchives.gr This consumption of the deposition precursor in the gas phase can lead to a decrease in the film deposition rate, particularly at higher temperatures (above 200°C). researchgate.net

A proposed reaction scheme for Al CVD from DMEAA involves a set of 12 chemical reactions, highlighting the importance of these gas-phase oligomerizations and the formation of multiple intermediates. researchgate.net

Table 1: Key Gas-Phase Reactions in Al CVD from DMEAA

| Reaction ID | Description | Reactants | Products | Activation Energy (kcal/mol) |

| G1 | DMEAA Dissociation | DMEAA(g) | DMEA(g) + AlH₃(g) | 9.56 aip.org |

| G2 | Alane Dimerization | 2 AlH₃(g) | Al₂H₆(g) | - |

| - | Alane Oligomerization | n AlH₃(g) | (AlH₃)n(g) | - |

Activation energy data from specific experimental conditions.

Surface Dehydrogenation Steps in Film Formation

The process involves the breaking of Al-H bonds and the subsequent desorption of molecular hydrogen (H₂) from the surface. researchgate.net This dehydrogenation is a critical step that liberates aluminum atoms to form the metallic film. The efficiency of the deposition is influenced by a balance between the adsorption of the precursor onto the surface and its desorption back into the gas phase. researchgate.net At higher temperatures (above 150-200°C), an increased rate of precursor desorption can compete with the surface deposition reactions, contributing to the observed decrease in deposition rate. aip.orgresearchgate.net The surface reactions are complex and involve various adsorbed intermediates, with the final step being the incorporation of aluminum into the growing film.

Nitrosamine Chemistry and Reactivity

Tertiary amines like this compound are recognized as potential precursors to the formation of N-nitrosamines, a class of compounds that are often potent carcinogens. europa.eunih.govfda.gov The formation can occur when an amine reacts with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts under acidic conditions. fda.govpjoes.com

For tertiary amines, the mechanism can involve N-nitrosative dealkylation. europa.eu This process leads to the formation of a nitrosamine, such as N-Nitrosodiethylamine (NDEA) from a diethylamine (B46881) moiety. nih.govwikipedia.org The presence of nitrite impurities in raw materials or solvents, combined with the amine, can create the conditions for nitrosamine formation. europa.eufda.gov

Once formed, nitrosamines like NDEA exhibit their own characteristic reactivity. NDEA is a light-sensitive, volatile, yellow oil. wikipedia.org Its decomposition under acidic conditions, known as denitrosation, can be facilitated by the presence of nucleophiles. nih.gov Photolytic conditions can also induce reactivity; upon photolysis in an acidic medium, nitrosamines can generate an aminium radical and nitric oxide, which can participate in further reactions. acs.org The carcinogenicity of many nitrosamines is linked to their metabolic activation by cytochrome P450 enzymes, which can ultimately lead to the formation of DNA-alkylating agents. nih.gov

Table 2: Formation and Properties of a Related Nitrosamine

| Compound | Precursors | Formation Conditions | Formula | Key Properties |

| N-Nitrosodiethylamine (NDEA) | Diethylamine, Nitrous Acid | Acidic conditions | C₄H₁₀N₂O | Carcinogenic, light-sensitive, volatile oil wikipedia.org |

Chemoselectivity in Organic Reactions Mediated by this compound

This compound (DMEA) serves as a base and solvent in various organic syntheses, where its properties can influence the outcome and selectivity of reactions. atamanchemicals.comlookchem.com It is commonly employed in reactions such as the preparation of esters and amides from acyl chlorides, where it acts as an acid scavenger. atamanchemicals.com

A notable application highlighting its role in mediating selectivity is in metalation reactions. Research has compared the reactivity and chemoselectivity of sodium diisopropylamide (NaDA) when dissolved in DMEA against the more common lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). nih.gov The NaDA-DMEA system demonstrates distinct advantages, including high solubility and stability. nih.gov

This system exhibits high reactivity, with metalation rates that can significantly exceed those of LDA-THF. nih.gov More importantly, it often provides complementary chemoselectivity. In reactions with molecules possessing multiple potential sites for deprotonation, the choice of the base-solvent system (NaDA-DMEA vs. LDA-THF) can direct the reaction to a different site, thereby yielding a different major product. This complementary selectivity is a powerful tool for synthetic chemists, allowing for controlled access to different isomers or products from the same starting material. The utility of NaDA-DMEA has been demonstrated in the metalation of arenes, epoxides, ketones, and hydrazones. nih.gov

Comparisons with Other Amine Bases

The utility of an amine base in a chemical reaction is governed by a delicate interplay of electronic and steric factors. This compound (DMEA), as a tertiary amine, is frequently compared to other bases in this class, such as the more common triethylamine (B128534) (TEA) and the sterically hindered N,N-diisopropylethylamine (DIPEA or Hünig's base), as well as heterocyclic amines like pyridine. These comparisons are crucial for selecting the optimal base to achieve desired reactivity, selectivity, and yield in mechanistic pathways. The primary factors for comparison include basicity (pKa of the conjugate acid), steric hindrance around the nitrogen atom, and nucleophilicity.

Basicity and Steric Profile

The basicity of an amine in solution is a composite effect of the electron-donating inductive effects of its alkyl groups, which increases electron density on the nitrogen, and the steric hindrance, which can impede the nitrogen's lone pair from interacting with a proton or other electrophiles. Solvation effects also play a critical role in determining the relative basicity in a given solvent.

This compound possesses two methyl groups and one ethyl group attached to the nitrogen. Its basicity is comparable to other trialkylamines. A common method for comparing the strength of bases is to examine the pKa of their respective conjugate acids (pKaH); a higher pKaH value indicates a stronger base. masterorganicchemistry.com

| Amine Base | Structure | pKa of Conjugate Acid (in H₂O) | Reference |

|---|---|---|---|

| This compound (DMEA) | (CH₃)₂NC₂H₅ | 10.16 | echemi.com |

| Triethylamine (TEA) | (C₂H₅)₃N | 10.75 | wikipedia.orgchegg.com |

| N,N-Diisopropylethylamine (DIPEA) | (i-C₃H₇)₂NC₂H₅ | ~11.4 | |

| Diisopropylamine | (i-C₃H₇)₂NH | 11.07 | wikipedia.org |

| Pyridine | C₅H₅N | 5.25 | wikipedia.orgchegg.com |

From a steric perspective, DMEA is considered less hindered than triethylamine. nih.gov The presence of two smaller methyl groups compared to TEA's three ethyl groups makes the nitrogen lone pair in DMEA more accessible. This difference becomes mechanistically significant in reactions where the base must approach a sterically crowded center. Compared to DIPEA, which has two bulky isopropyl groups, DMEA is considerably less sterically demanding. dtic.mil

Comparative Research Findings

Mechanistic studies have highlighted key differences in reactivity between DMEA and other amine bases, often stemming from its unique steric and electronic profile.

In Enolization Reactions: A study on the enolization of highly substituted aryl ketones using lithium hexamethyldisilazide (LiHMDS) provided a clear distinction between DMEA and TEA. nih.gov Researchers observed that the less sterically demanding DMEA readily solvated a key lithium-ketone complex. In stark contrast, triethylamine, even at high concentrations, failed to form the equivalent solvated complex due to its greater steric bulk. nih.gov This demonstrates that DMEA can participate in transition states that are too sterically congested for the slightly larger triethylamine.

In Catalysis: DMEA's performance as a catalyst has been shown to be superior to other amines in certain contexts.

In the reaction of 2,2-dimethyloxirane (B32121) with carbon disulfide, the catalytic activity of several tertiary amines was compared. The observed order of effectiveness was: This compound > Triethylamine > Pyridine > N-methylmorpholine. oup.com This suggests that DMEA's combination of basicity and accessibility makes it a more efficient catalyst for this transformation.

In ethylene (B1197577) polymerization reactions catalyzed by nickel complexes, the binding ability of various amines was found to correlate with the degree of catalytic inhibition. The binding strength varied in the order: Pyridine ≈ 1,1-dimethylpropylamine ≫ N,N-dimethylbutylamine > This compound ≫ N,N-dimethylbenzylamine. nih.gov This study places DMEA at a specific point in the reactivity spectrum of amine bases in the context of organometallic catalysis.

The following table summarizes the findings from comparative studies involving DMEA.

| Reaction Type | Compared Bases | Key Finding | Reference |

|---|---|---|---|

| LiHMDS-mediated enolization | DMEA vs. Triethylamine (TEA) | DMEA, being less sterically demanding, readily formed a key solvated intermediate, whereas the bulkier TEA failed to do so. | nih.gov |

| Reaction of Oxiranes with CS₂ | DMEA vs. TEA, Pyridine, N-methylmorpholine | Catalytic activity was highest with DMEA, following the order: DMEA > TEA > Pyridine > N-methylmorpholine. | oup.com |

| Enolboration of Diethyl Ketone | DMEA vs. TEA, DIPEA, etc. | DMEA was classified among the "smaller amines" which, unlike bulkier amines (e.g., DIPEA), favored the formation of the E enol borinate. | dtic.mil |

| Ethylene Polymerization (Ni-catalyzed) | DMEA vs. Pyridine, N,N-dimethylbutylamine, etc. | DMEA showed intermediate binding ability and catalytic inhibition compared to a range of other tertiary amines. | nih.gov |

These studies collectively illustrate that this compound is not merely an alternative to more common bases like triethylamine but occupies a distinct mechanistic niche. Its reduced steric profile compared to TEA, combined with its strong basicity, allows it to engage in reactions or form intermediates that are inaccessible to bulkier amines, making it a valuable tool for controlling selectivity and reactivity in organic synthesis.

Catalysis and Organic Transformations

Catalytic Role in Polymerization Processes

N,N-Dimethylethylamine plays a crucial role as a catalyst in the manufacturing of several key polymers, most notably polyurethanes.

This compound is widely employed as a catalyst in the production of polyurethane products, including both flexible and rigid foams, as well as epoxy resins. wikipedia.orgresearchgate.netacademie-sciences.fr Tertiary amines are a principal class of catalysts used in polyurethane synthesis, where they influence the rate of reaction and the final properties of the polymer. l-i.co.ukresearchgate.net

The formation of polyurethane involves two primary reactions: the "gelling" reaction between a polyol and an isocyanate, and the "blowing" reaction between water and an isocyanate, which generates carbon dioxide gas for foaming. l-i.co.uk DMEA is recognized for its ability to effectively catalyze both of these reactions. researchgate.net The specific balance between the gelling and blowing reactions is critical for achieving the desired foam structure and properties, and the choice of catalyst is essential for controlling this balance. While some tertiary amines predominantly promote either the blowing or gelling reaction, DMEA provides a more balanced catalytic activity.

In the catalytic mechanism, the nitrogen atom of the tertiary amine interacts with either the isocyanate or the polyol, activating them and facilitating the urethane (B1682113) linkage formation. dmcha.comresearchgate.net This acceleration of the polymerization process is vital for the high-speed production required in industrial settings.

Table 1: Properties and Catalytic Function of this compound

This table is interactive. Click on the headers to sort the data.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C4H11N | wikipedia.org |

| Molar Mass | 73.139 g·mol−1 | wikipedia.org |

| Appearance | Volatile liquid at room temperature | wikipedia.org |

| Boiling Point | 36.5 °C (97.7 °F; 309.6 K) | wikipedia.org |

| Primary Catalytic Use | Polyurethane & Epoxy Resin Production | wikipedia.org |

| Secondary Catalytic Use | Foundry Sand Core Production | basf.combasf.com |

| Catalyzed Reactions | Gelling (Polyol-Isocyanate), Blowing (Water-Isocyanate) | l-i.co.ukresearchgate.net |

While polyamides are significant commercial polymers, available research does not indicate that this compound is used as a primary catalyst in their polymerization. Polyamide synthesis typically proceeds through condensation polymerization of a diamine and a dicarboxylic acid, or ring-opening polymerization of lactams. chemguide.co.uk These processes often utilize heat and pressure or employ other specific catalytic systems, such as those based on ruthenium complexes or N-heterocyclic carbenes, or proceed without a catalyst. nih.govchemrxiv.orgrsc.org

Production of Polyurethanes

Catalysis in Industrial Chemical Processes

Beyond polymer manufacturing, this compound is a key catalyst in other large-scale industrial applications, particularly in the foundry industry.

A principal industrial application of this compound is as a catalyst in the production of sand cores for foundries via the "cold box" process. basf.comwikipedia.orgbasf.com This process is used to create molds and cores for casting metal. In the cold box system, a two-part polyurethane binder is mixed with sand. To rapidly cure the binder and harden the sand core into the desired shape, a gaseous tertiary amine catalyst is passed through the sand-binder mixture.

This compound is a preferred catalyst for this application due to its high volatility (low boiling point) and strong catalytic activity at ambient temperatures. primafond.com The DMEA vapor is typically introduced with an inert carrier gas, and it quickly permeates the sand mixture, causing the polyurethane resin to polymerize almost instantly and bind the sand grains together. google.com This allows for fast production cycles of complex and dimensionally accurate sand cores. DMEA is one of several tertiary amines, including trimethylamine (B31210) and triethylamine (B128534), used in this process. google.comresearchgate.net

The development of specialized catalysts is crucial for optimizing industrial processes, enhancing product properties, and meeting environmental regulations. topsoe.com In the context of polyurethane and foundry applications, research focuses on creating catalyst systems with improved performance. While this compound is a foundational catalyst, it is also used in the development of more complex catalyst blends. For instance, in the foundry cold box process, blends of two or more tertiary amines, which can include DMEA, are used to create custom catalyst systems with tailored curing profiles. google.com

In the broader polyurethane industry, there is a drive to develop catalysts that offer delayed action or "blocked" activity, which allows for better mold filling before rapid curing begins. researchgate.net Furthermore, the development of low-odor amine catalysts is a significant area of research to improve workplace environments and reduce emissions from final products. l-i.co.uk These advanced systems often build upon the fundamental chemistry of simple tertiary amines like DMEA, modifying their structure to control reactivity and volatility.

Foundry Applications for Sand Core Production

This compound-Derived Ligands in Metal Catalysis

In the field of metal catalysis, ligands play a critical role by binding to a central metal atom and modifying its electronic and steric properties, thereby controlling the activity and selectivity of the catalyst. Chiral ligands are particularly important for asymmetric catalysis, which is the synthesis of chiral compounds. While various amine-containing structures are used to create ligands, such as those derived from amino acids or N-heterocyclic carbenes, research has not highlighted the use of ligands specifically derived from this compound in metal-catalyzed reactions. tu-clausthal.demdpi.comnih.gov The development of ligands for metal catalysis is a highly specialized field, often focusing on complex molecular architectures to achieve high levels of enantioselectivity. academie-sciences.frmdpi.com

Tridentate Copper Ligands for Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, relies on ligands to stabilize the copper(I) oxidation state and accelerate the reaction. thieme-connect.comthieme-connect.com Ligands incorporating the this compound moiety have been developed to enhance this process.

A notable example is the tris-amine tridentate Cu-ligand known as TDETA, which features terminal (dimethylamino)ethyl-substitutions. thieme-connect.comthieme-connect.com This ligand was developed as a scalable and safer alternative to the ligand DTEA, whose synthesis involves the highly toxic nitrogen mustard HN3. thieme-connect.com TDETA exhibits excellent solubility in both aqueous solutions and organic solvents, making it highly versatile. thieme-connect.com

Research has demonstrated that TDETA is a highly effective ligand for CuAAC reactions. It has been shown to outperform common commercial ligands such as THPTA and TBTA across a variety of azide (B81097) and alkyne substrates, using either Cu(I) or Cu(II) as the copper source. thieme-connect.comresearchgate.net The effectiveness of TDETA is attributed to its ability to stabilize the copper catalyst, preventing oxidation and increasing its solubility, which in turn accelerates the cycloaddition process. thieme-connect.comthieme-connect.com Furthermore, TDETA can be recovered from the reaction mixture in high yield (around 80%), adding to its practical advantages. thieme-connect.com

Table 1: Comparison of CuAAC Accelerating Ligands A fluorometric assay was used to compare the performance of different ligands in an aqueous buffer.

Influence on Organometallic Reaction Rates and Product Distributions

This compound (DMEA) significantly influences the rates and product distributions of organometallic reactions, primarily through its role as a solvating agent. Studies on dehydrohalogenation reactions mediated by sodium diisopropylamide (NaDA) highlight the impact of DMEA. nih.govacs.org

In these reactions, DMEA is used as a solvent or co-solvent with tetrahydrofuran (B95107) (THF). nih.govacs.org The rate studies reveal that the reactions are dominated by monomer-based metalations and are subject to secondary-shell solvation effects, which are overlaid on primary-shell effects. nih.gov For instance, the elimination of 1-bromooctane (B94149) by NaDA in a THF/DMEA solution proceeds via an E2-like pathway involving a trisolvated NaDA monomer. nih.gov In contrast, 1-chlorooctane (B87089) undergoes elimination through a carbenoid mechanism via a disolvated monomer. nih.gov This demonstrates that the solvent environment, including the presence of DMEA, can dictate the reaction mechanism and, consequently, the reaction rate and product outcome. The use of NaDA in these solvent systems leads exclusively to elimination products, avoiding the competing SN2 substitution that is observed with lithium diisopropylamide (LDA) in THF. nih.gov

Further research involving NaDA in DMEA and DMEA-hydrocarbon mixtures with the addition of N,N,N',N”,N”-pentamethyldiethylenetriamine (PMDTA) has shown that DMEA plays a role in catalysis. nih.gov Rate studies of reactions with various substrates like alkyl halides and epoxides showed exclusively monomer-based reactions. nih.gov

In the realm of polymerization, the influence of DMEA has been observed in nickel-catalyzed reactions. The strength of amine binding to the nickel center was found to correlate with a bimetallic effect that influences the degree of inhibition by an added base. google.com A study comparing different amines showed a trend in binding strength where this compound exhibited a stronger interaction than N,N-dimethylbenzylamine. This stronger binding was suggested to increase the bimetallic effect, which in turn affects polymer formation. google.com

Table 2: Effect of DMEA on NaDA-Mediated Eliminations

Applications in Polymer Science and Materials Chemistry

Functional Polymer Synthesis

N,N-Dimethylethylamine and its derivatives are valuable reagents in the synthesis of advanced functional polymers, enabling the creation of materials with tailored, responsive properties.

Preparation of pH- and Reduction-Responsive Polypeptide Nanogels

This compound is utilized in the creation of sophisticated drug delivery systems, specifically in the preparation of polypeptide nanogels that are responsive to both pH and reducing environments. thomassci.comalkalisci.comscientificlabs.co.uksigmaaldrich.com These "smart" nanogels are designed to remain stable under normal physiological conditions but release their therapeutic payload in the specific microenvironment of a tumor, which is often characterized by lower pH and higher concentrations of reducing agents like glutathione.

A key strategy involves a two-step process to synthesize these dual-responsive nanogels. nih.gov Initially, a block copolymer, such as mPEG-b-P(LGA-co-CELG), is synthesized. In the subsequent step, the γ-2-chloroethyl-l-glutamate (CELG) units of the copolymer are quaternized using 2,2′-dithiobis(this compound). nih.gov This introduces disulfide bonds, which are susceptible to cleavage in a reducing environment, and tertiary amine groups, which provide pH-responsiveness. The resulting nanostructure can effectively encapsulate anti-tumor drugs, offering a targeted delivery mechanism that enhances therapeutic efficacy while minimizing systemic toxicity. nih.gov

Incorporation into Thermoresponsive Polymers via Click Chemistry

The versatility of this compound extends to its use in modifying polymers to be sensitive to temperature changes. A powerful technique for this is the copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes, a type of "click chemistry." acs.orgacs.org This method allows for the precise and efficient attachment of functional groups to a polymer backbone.

In one documented approach, a thermoresponsive polymer that is also tunable by pH was synthesized. acs.orgacs.org The process began with the synthesis of poly(2-hydroxyethyl methacrylate) (PHEMA) via atom transfer radical polymerization (ATRP). This was followed by the introduction of alkyne groups. The crucial step involved attaching 2-azido-N,N-dimethylethylamine to the polymer backbone through the click reaction. acs.orgacs.org The incorporation of the dimethylethylamine moiety imparts pH-sensitivity to the polymer, allowing its lower critical solution temperature (LCST) to be adjusted by changing the pH of the aqueous solution. acs.org

Table 1: Properties of Thermoresponsive Polymers Modified with this compound Derivatives

| Polymer Architecture | Average Molecular Weight (Mn) | Molecular Weight Distribution (PDI) | pH-Dependent LCST |

|---|---|---|---|

| PHEMA-alkyne + 2-azido-N,N-dimethylethylamine | 5.6 × 10⁴ to 7.0 × 10⁴ g/mol | 1.25–1.35 | Yes |

Data sourced from research on pH-tunable thermoresponsive polymers. acs.org

Material Precursor Applications

The amine complex of alane with this compound serves as a critical precursor in the synthesis of advanced aluminum-based materials, including thin films and nanoparticles.

Precursor for Aluminum-Containing Materials

Dimethylethylamine alane (DMEAA), a coordination complex with the formula C₂H₅N(CH₃)₂·AlH₃, is a well-established precursor for depositing aluminum-containing materials. google.com It is particularly valuable in Chemical Vapor Deposition (CVD) processes for creating thin aluminum films. sci-hub.se The use of DMEAA allows for the selective deposition of aluminum onto metallic surfaces while avoiding deposition on silicon-based substrates like SiO₂, which is a significant advantage in the manufacturing of microelectronics. sci-hub.se This selectivity is crucial for fabricating complex electronic components that require precise patterning of conductive layers.

Synthesis of Air-Stable and Size-Selective Aluminum Nanoparticles

This compound alane is a preferred precursor for the synthesis of air-stable aluminum nanoparticles (Al NPs). hep.com.cngoogle.com These nanoparticles are of great interest for applications in catalysis and energetic materials due to their high reactivity and large surface area. Wet-chemical and sonochemically-assisted thermal decomposition methods are employed, where DMEAA is decomposed, often in the presence of a catalyst like titanium (IV) isopropoxide, to form Al NPs. google.comresearchgate.net

A critical aspect of the synthesis is the use of an organic passivation agent, such as oleic acid, which forms a protective shell around the nanoparticle core. google.comresearchgate.net This shell prevents the highly reactive aluminum from oxidizing upon exposure to air, thus ensuring its stability. google.com This method allows for the production of well-defined, dispersed, and size-selective aluminum core-shell nanoparticles. google.comresearchgate.netacs.org

Table 2: Synthesis of Aluminum Nanoparticles using Dimethylethylamine Alane

| Synthesis Method | Precursor | Catalyst | Passivation Agent | Resulting Nanoparticle Size |

|---|---|---|---|---|

| Sonochemically-assisted thermal decomposition | Alane this compound | Titanium (IV) isopropoxide | Oleic Acid | 5 to 70 nm (average ~30 nm) |

Data compiled from patents and research articles on Al NP synthesis. google.com

Crosslinking Agent for Epoxy Resins (e.g., 2-Bromo-N,N-diethylethylamine hydrobromide)

In the broader context of polymer chemistry, amine compounds are fundamental as curing or crosslinking agents for epoxy resins. threebond.co.jpgoogle.com The reaction between the active hydrogens on an amine and the epoxy groups of the resin creates a crosslinked, three-dimensional polymer network, transforming the liquid resin into a hard, durable solid. threebond.co.jp While many different amines are used, specific halogenated amine derivatives can also play a role in polymer modification. For instance, 2-Bromo-N,N-diethylethylamine hydrobromide is noted for its potential application as a crosslinking agent for epoxy resins. Its stable cationic structure is a key feature for this role.

Advanced Analytical Techniques for N,n Dimethylethylamine

Chromatographic Methods

Chromatography stands as a cornerstone for the analysis of DMEA, providing the necessary separation from complex sample constituents. Gas chromatography and ion chromatography are the most utilized approaches, each with specific detection systems tailored for optimal sensitivity and selectivity towards nitrogen-containing compounds like DMEA.

Gas chromatography coupled with a Nitrogen-Phosphorus Detector (GC-NPD) is a highly selective and sensitive technique for analyzing nitrogen-containing compounds. scioninstruments.com The NPD operates on the principle of surface ionization, where nitrogen and phosphorus compounds are selectively ionized in a plasma surrounding a heated alkali metal bead, generating a small current that is measured as the analytical signal. scioninstruments.com This detector is particularly advantageous for trace-level analysis due to its high selectivity for nitrogen and phosphorus over hydrocarbons. scioninstruments.comresearchgate.net

A historical method developed by the Occupational Safety and Health Administration (OSHA) utilized GC-NPD for the determination of DMEA in air. osha.gov The method demonstrated good reproducibility and sensitivity, with a detection limit of 5 ng per 1-µL injection. osha.gov

The development of GC-NPD methods for air analysis involves careful optimization of several parameters to ensure accurate quantification. A key aspect is the selection of an appropriate gas chromatographic column. For aliphatic amines, including DMEA, a DB-5 fused-silica capillary column (30 m x 0.25-mm x 0.25-µm film) has been shown to be effective. cdc.gov

Typical instrument conditions involve setting the injector and detector temperatures to 250 °C and 300 °C, respectively. cdc.gov A programmed oven temperature sequence, for instance, starting at 60 °C for 1 minute and then ramping up to 300 °C at a rate of 10°C/min, allows for the effective separation of various amines. cdc.gov The carrier gas is typically purified nitrogen, hydrogen, or helium, while the detector requires hydrogen and filtered air for its operation. osha.govnih.gov

It is crucial to address potential interferences. Any compound that has the same retention time as DMEA under the specified conditions can interfere with the analysis. osha.gov Therefore, chromatographic parameters may need to be adjusted to resolve such interferences. osha.gov Confirmation of chemical identity often relies on more than just retention time on a single column. osha.gov

Effective air sampling of DMEA relies on the choice of a suitable adsorbent medium and the efficiency of the subsequent desorption process for analysis. Alumina-based sorbent tubes have been investigated as a convenient alternative to acidic impinger solutions for collecting DMEA from the air. osha.gov

One study evaluated jumbo alumina (B75360) tubes (400-mg reference section with a 200-mg backup section) for this purpose. osha.gov The capacity of alumina tubes can vary between different lots, making it necessary to check the capacity for each batch used. osha.gov

Desorption is the process of releasing the trapped analyte from the adsorbent. For alumina tubes, deionized water has been successfully used as a desorption solvent. osha.gov The process typically involves allowing the adsorbent to sit in the solvent for about 30 minutes with occasional shaking to ensure complete release of the DMEA. osha.gov The desorption efficiency, which is the percentage of the analyte recovered from the adsorbent, is a critical parameter. For one lot of jumbo alumina tubes, the desorption efficiency for DMEA using deionized water was found to be 97.9%. osha.gov Another study on a different lot of alumina tubes showed an average retention efficiency of 96.3% when humid air was drawn through them, indicating effective capture and recovery. osha.gov

Below is a table summarizing the findings from a retention efficiency study on alumina tubes for DMEA sampling.

| Parameter | Value |

| Adsorbent | Alumina (Lot 391, Jumbo tubes) |

| Analyte | N,N-Dimethylethylamine |

| Spike Amount | 0.675 mg |

| Air Volume Drawn | 4 L (94% Relative Humidity) |

| Desorption Solvent | Deionized Water |

| Average Recovery | 96.3% |

This table presents data from a retention efficiency study of this compound on alumina sorbent tubes, as detailed in OSHA Method PV2096. osha.gov

Gas-liquid chromatography (GLC) is a robust technique for determining DMEA and its metabolites in complex biological matrices. Sensitive and routine GLC methods have been developed for the analysis of DMEA in air, plasma, and urine. tandfonline.com For these methods, a nitrogen-sensitive detector is typically employed to achieve low detection limits. tandfonline.com

The analytical approach often involves extracting DMEA into an organic solvent, such as di-n-butyl ether, and then analyzing the extract on a column packed with an alkali-treated material like Carbowax 20M/0.8% KOH. tandfonline.com This type of column is suitable for separating volatile amines.

The determination of DMEA and its primary metabolite, dimethylethylamine-N-oxide (DMEAO), in plasma and urine is crucial for biological monitoring. tandfonline.com A common strategy involves measuring the DMEA concentration before and after a chemical reduction step. tandfonline.com The reduction converts DMEAO back to DMEA, and the difference in DMEA concentration between the reduced and unreduced samples corresponds to the initial DMEAO concentration. tandfonline.com Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is an effective reducing agent for this purpose. tandfonline.com

The precision of these methods is high, with reported coefficients of variation for urinary DMEA and DMEAO at 1-3% and 2-4%, respectively. tandfonline.com For plasma samples, the precision for both DMEA and DMEAO was found to be around 6%. tandfonline.com The methods are highly sensitive, with a detection limit for DMEA as low as 0.01 mg/L. tandfonline.com

The table below summarizes the precision of the GLC method for DMEA and DMEAO in biological fluids.

| Analyte | Matrix | Precision (Coefficient of Variation) |

| This compound (DMEA) | Urine | 1-3% |

| Dimethylethylamine-N-oxide (DMEAO) | Urine | 2-4% |

| This compound (DMEA) | Plasma | ~6% |

| Dimethylethylamine-N-oxide (DMEAO) | Plasma | ~6% |

This table shows the analytical precision for the determination of this compound and its metabolite in urine and plasma using a gas-liquid chromatography method. tandfonline.com

Ion chromatography (IC) coupled with conductivity detection is a validated and reliable method for analyzing amines, including DMEA, in workplace air. researchgate.netresearchgate.netuzh.ch This technique separates ions based on their affinity for an ion-exchange resin. After separation, the analytes pass through a conductivity detector, which measures changes in the electrical conductivity of the eluent.

A validated procedure involves drawing a known volume of air through a quartz fiber filter impregnated with an acid, such as methanesulfonic acid, to trap the amines. researchgate.netresearchgate.netuzh.ch The collected amines are then extracted from the filter using a dilute methanesulfonic acid solution. researchgate.netresearchgate.netuzh.ch The extract is subsequently injected into the ion chromatograph for analysis. researchgate.netresearchgate.netuzh.ch

This method has been successfully used to determine DMEA concentrations in a range from one-tenth to twice the occupational exposure limit value of 6.1 mg/m³. researchgate.netresearchgate.netuzh.ch The limit of quantification for DMEA is reported to be 0.034 mg/m³ based on a 60-liter air sample. uzh.ch The recovery of DMEA using this method is high, ranging from 84% to 86%. uzh.ch

The table below details the performance characteristics of the ion chromatography method for DMEA.

| Parameter | Value |

| Analytical Principle | Ion Chromatography with Conductivity Detection |

| Sampling Medium | Methanesulfonic acid-impregnated quartz fiber filter |

| Desorption Solution | 10 mM Methanesulfonic acid |

| Limit of Quantification (60 L air sample) | 0.034 mg/m³ |

| Recovery | 84-86% |

| Expanded Uncertainty | 13.3-16.2% |

This table summarizes the performance of a validated ion chromatography method for the determination of this compound in workplace air. uzh.ch

Ion Chromatography with Conductivity Detection

Workplace Air Monitoring and Validation

The monitoring of this compound in workplace air is crucial for ensuring occupational safety. Various methods have been developed and validated for its sampling and analysis. These methods differ in their sampling media, analytical instrumentation, and performance characteristics.

Historically, the U.S. Occupational Safety and Health Administration (OSHA) provided a partially validated method, OSHA PV2096. rsc.org This method involved collecting air samples on jumbo alumina tubes, followed by desorption with deionized water and analysis by gas chromatography with a nitrogen-phosphorous detector (GC-NPD). rsc.org The method was developed as a more convenient alternative to the NIOSH method for triethylamine (B128534) (S152), which used an acid bubbler for collection. rsc.org However, the OSHA method was noted to have issues with the variable capacity of different lots of alumina tubes and is now considered a historical reference. rsc.org The detection limit for this analytical procedure was 5 ng per 1-µL injection. rsc.org

More recent and fully validated procedures have been developed, particularly by the German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area (MAK Commission). One such method employs ion chromatography (IC) for the determination of DMEA alongside other amines. nih.gov In this procedure, a known volume of air is drawn through an acid-impregnated quartz fibre filter. The collected amines are then extracted using a methanesulfonic acid solution and analyzed by IC with conductivity detection. nih.gov This method is validated for a concentration range covering one-tenth to twice the German occupational exposure limit value of 6.1 mg/m³. nih.govmdpi.com

Another validated German method utilizes headspace gas chromatography with mass spectrometry (GC-MS). researchgate.net Sampling is performed by drawing air through a system with two acid-impregnated glass fibre filters. researchgate.net The collected amines are extracted with an aqueous solution for analysis. researchgate.net This technique allows for the determination of DMEA in a concentration range from 0.1 to 2 times the occupational exposure limit value. researchgate.net

The validation of these methods involves rigorous testing to establish key performance parameters, ensuring they meet the requirements of standards like DIN EN 482. nih.govresearchgate.net These parameters include the limit of quantification (LOQ), recovery rate, and expanded uncertainty.

Below is a data table summarizing the key parameters of different validated air monitoring methods for this compound.

| Parameter | OSHA PV2096 (Historical) | German Method (IC) | German Method (Headspace GC-MS) |

| Sampling Medium | Jumbo alumina tube rsc.org | Acid-impregnated quartz fibre filter nih.gov | Two acid-impregnated glass fibre filters researchgate.net |

| Analytical Technique | Gas Chromatography-Nitrogen Phosphorous Detector (GC-NPD) rsc.org | Ion Chromatography with conductivity detection nih.gov | Headspace Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |

| Sample Volume | 4 L (at 0.1 L/min) rsc.org | 60 L (at 0.5 L/min) nih.gov | 120 L (at 1 L/min) researchgate.net |

| Limit of Quantification (LOQ) | 0.3 ppm (analytical detection limit of 5 ng) rsc.orgrsc.org | 0.034 mg/m³ researchgate.net | 0.002 to 0.057 mg/m³ |

| Recovery | Average 96.3% (corrected for desorption efficiency) rsc.org | 84–86% researchgate.net | 95–104% researchgate.net |

| Expanded Uncertainty | Not specified | 13.2–16.8% nih.gov | 17–28% researchgate.net |

| Validation Status | Partially validated, historical rsc.org | Validated nih.gov | Validated researchgate.net |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for characterizing polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Characterization

While this compound itself is a small molecule, its derivatives, particularly 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), are significant monomers in polymer synthesis. This compound can also act as a catalyst or initiator in polymerization reactions. researchgate.net NMR spectroscopy is a fundamental technique for characterizing the resulting polymers, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). rsc.org

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the polymer's structure, composition, purity, and molecular weight. cas.czmeasurlabs.com For polymers synthesized using DMAEMA, NMR analysis allows for the identification and quantification of the monomer units within the polymer chain. rsc.org

A key application of NMR in polymer characterization is end-group analysis. temp.domainssigmaaldrich.com By identifying the signals from protons on the terminal units of a polymer chain and comparing their integration to the signals from the repeating monomer units, the number-average molecular weight (Mn) can be calculated. temp.domainssigmaaldrich.com For instance, in the characterization of PDMAEMA synthesized by Atom Transfer Radical Polymerization (ATRP), ¹H NMR is used to identify signals from the initiator fragment at one end of the chain (the α-end) and the terminal monomer unit at the other end (the ω-end). rsc.org The ratio of these integrals to the main chain polymer signals allows for the calculation of the degree of polymerization and thus the molecular weight. rsc.org

Furthermore, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed for unequivocal signal assignment, helping to elucidate complex polymer structures and identify byproducts or structural defects. rsc.org For example, in studies of PDMAEMA, detailed NMR analysis has been used to assess the presence of deactivated chains and quantify their fraction, providing crucial information on chain end fidelity, which is vital for subsequent reactions like block copolymerization. rsc.org

The table below presents typical ¹H NMR chemical shifts for the monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA), which contains the this compound moiety. These signals are fundamental to identifying its incorporation into a polymer structure.

| Group | Proton Type | Chemical Shift (δ, ppm) |

| This compound moiety | N-(CH ₃)₂ | ~2.3 |

| -N-CH ₂- | ~2.6 | |

| -O-CH ₂- | ~4.1 | |

| Methacrylate moiety | C=CH ₂ (vinyl) | ~5.5 and ~6.1 |

| C-CH ₃ | ~1.9 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the polymer's microenvironment.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a powerful lens through which to examine the electronic structure and energy of N,N-Dimethylethylamine. These calculations enable the prediction of various molecular properties and the elucidation of chemical processes.

Ab Initio and Density Functional Theory (DFT) Modeling